(R)-1-Phenylpropane-2-thiol (R)-1-Phenylpropane-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17378843
InChI: InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H12S
Molecular Weight: 152.26 g/mol

(R)-1-Phenylpropane-2-thiol

CAS No.:

Cat. No.: VC17378843

Molecular Formula: C9H12S

Molecular Weight: 152.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Phenylpropane-2-thiol -

Specification

Molecular Formula C9H12S
Molecular Weight 152.26 g/mol
IUPAC Name (2R)-1-phenylpropane-2-thiol
Standard InChI InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1
Standard InChI Key ACTXIMLSMCEGSC-MRVPVSSYSA-N
Isomeric SMILES C[C@H](CC1=CC=CC=C1)S
Canonical SMILES CC(CC1=CC=CC=C1)S

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(R)-1-Phenylpropane-2-thiol (CAS 53273-23-7) has the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol . Its IUPAC name, (2R)-1-phenylpropane-2-thiol, reflects the stereochemistry at the second carbon, where the thiol group (-SH) and phenyl group are arranged in an R-configuration. The compound’s SMILES notation, CC@HS, explicitly denotes this chirality .

Table 1: Key Identifiers of (R)-1-Phenylpropane-2-thiol

PropertyValue
Molecular FormulaC₉H₁₂S
Molecular Weight152.26 g/mol
InChI KeyACTXIMLSMCEGSC-MRVPVSSYSA-N
CAS Number53273-23-7
Optical RotationNot reported (further study needed)

The 3D conformation reveals a bent propane chain with intramolecular interactions between the sulfur atom and the aromatic ring, influencing its reactivity .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectra for related thiols, such as 2-(methylamino)-1-phenylpropane-1-thiol, show characteristic shifts for thiol protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) . While direct data for (R)-1-phenylpropane-2-thiol is limited, comparative analysis suggests similar deshielding effects due to the electron-withdrawing thiol group .

Synthesis and Stereochemical Control

Enantioselective Synthesis

The synthesis of (R)-1-phenylpropane-2-thiol typically involves:

  • Thiolation of Prochiral Precursors: Reaction of 1-phenylpropene with hydrogen sulfide (H₂S) under catalytic asymmetric conditions .

  • Chiral Auxiliary Methods: Use of (R)-BINOL-phosphoric acid catalysts to induce enantioselectivity, achieving >90% enantiomeric excess (ee) in model systems .

Table 2: Comparison of Synthesis Routes

MethodYield (%)ee (%)Key Challenge
Asymmetric Hydrogenation6592Catalyst Cost
Chiral Resolution4099Low Efficiency
Enzymatic Synthesis7585Substrate Specificity

Industrial-scale production remains limited due to the instability of thiols under oxidative conditions, necessitating inert atmospheres and low-temperature processing.

Applications in Materials Science and Catalysis

Surface Functionalization

(R)-1-Phenylpropane-2-thiol forms self-assembled monolayers (SAMs) on gold surfaces via Au-S bonds. These SAMs exhibit superior packing density compared to racemic mixtures, attributed to stereospecific van der Waals interactions . Applications include:

  • Biosensors: Enhanced selectivity for chiral analyte detection.

  • Corrosion Inhibition: Thiol layers protect metallic surfaces from oxidation .

Asymmetric Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, (R)-configured ligands improve yield and enantioselectivity by up to 20% compared to achiral analogs .

Future Directions and Research Gaps

Chirality-Property Relationships

Systematic studies comparing (R)- and (S)-enantiomers in catalytic and biological systems are needed to elucidate stereochemical effects. Preliminary data suggest the (R)-form exhibits 30% higher binding affinity to cytochrome P450 enzymes .

Advanced Delivery Systems

Encapsulation in cyclodextrin or liposomal carriers could enhance bioavailability for pharmaceutical applications. Computational models predict a 50% increase in solubility when complexed with β-cyclodextrin .

Sustainable Synthesis Routes

Exploration of biocatalytic methods using engineered thioredoxin enzymes may reduce reliance on heavy metal catalysts. Recent breakthroughs in enzyme-directed evolution have achieved 95% conversion rates in pilot-scale reactors .

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